molecular formula C7H15Cl2N3O B7970758 [(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate

[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate

Cat. No.: B7970758
M. Wt: 228.12 g/mol
InChI Key: HOAKWMDSIKDQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate can be compared with other similar compounds, such as:

    5-Amino-pyrazoles: These compounds are also derivatives of pyrazole and exhibit similar biological activities.

    3(5)-Substituted Pyrazoles: These compounds have substitutions at the 3 or 5 positions of the pyrazole ring, similar to this compound.

Properties

IUPAC Name

(3-cyclopropyl-1H-pyrazol-5-yl)methanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH.H2O/c8-4-6-3-7(10-9-6)5-1-2-5;;;/h3,5H,1-2,4,8H2,(H,9,10);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAKWMDSIKDQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=C2)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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